3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a bromophenyl group, a phenylethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl and pyrrole groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
Molecular Formula |
C21H20BrNO2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20BrNO2/c22-18-8-6-17(7-9-18)20-12-10-19(11-13-21(24)25)23(20)15-14-16-4-2-1-3-5-16/h1-10,12H,11,13-15H2,(H,24,25) |
InChI Key |
RFHHHSXGBAYTFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O |
Origin of Product |
United States |
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